5-(Thiophen-2-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMNWPXSICTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735048 | |
| Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226415-45-7 | |
| Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Current Research Landscape and Knowledge Gaps for 5 Thiophen 2 Yl Pyridin 3 Amine
Established Synthetic Routes to the Core Structure
The formation of the central pyridine ring and the attachment of the thiophene moiety are pivotal steps in the synthesis of this compound. Several classical and contemporary methods are employed to achieve this.
Cross-Coupling Strategies (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of bi-aryl compounds like this compound.
The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of the target molecule's core, this could involve coupling a thiophene boronic acid derivative with a suitable 5-halopyridine or a pyridineboronic acid with a 2-halothiophene. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The choice of base, solvent, and palladium catalyst/ligand system is crucial for optimizing the reaction yield and minimizing side products.
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | - |
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | KOH | 1,4-Dioxane/Water | - |
The Stille coupling reaction utilizes an organotin compound (organostannane) and an organic halide or triflate, also catalyzed by palladium. This method is valued for the stability of the organotin reagents to air and moisture. In the context of synthesizing the 5-(thiophen-2-yl)pyridine core, a stannylthiophene could be coupled with a 5-halopyridine. A key advantage of the Stille reaction is its compatibility with a broad array of functional groups. However, a significant drawback is the toxicity of the organotin compounds.
Condensation Reactions
Condensation reactions provide an alternative approach to constructing the pyridine ring. These methods often involve the reaction of carbonyl compounds with an amine source. For instance, a 1,5-dicarbonyl compound, appropriately substituted to later incorporate or form the thiophene ring, can be condensed with ammonia (B1221849) or an ammonia equivalent to form the pyridine ring. While conceptually straightforward, this approach can sometimes lead to mixtures of products if the precursors are not symmetrical.
One-Pot Synthetic Approaches
To improve efficiency and reduce waste, one-pot syntheses are increasingly favored. These procedures involve multiple reaction steps in a single reaction vessel without the isolation of intermediates. A one-pot synthesis of substituted pyridines could involve a multi-component reaction (MCR) where an aldehyde, a thiol, and malononitrile (B47326) react in the presence of a catalyst to form a highly functionalized pyridine ring. Similarly, a one-pot approach for synthesizing substituted thiophenes has been developed through an amine-mediated ring opening of activated dithioles followed by intramolecular cyclization.
Functional Group Interconversions and Modifications
Once the core 5-(thiophen-2-yl)pyridine structure is in place, the final step is often the introduction or modification of functional groups, most notably the installation of the 3-amino group.
Reduction of Nitro Precursors to Amine
A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This involves the initial synthesis of a 5-(thiophen-2-yl)-3-nitropyridine intermediate. This nitro-substituted precursor can then be reduced to the desired
Principles of Sustainable Synthesis in the Context of this compound
The drive towards "green chemistry" has a profound impact on the synthesis of heterocyclic compounds like this compound. The core principles of sustainable synthesis aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the primary strategies for the sustainable synthesis of 5-aryl-3-aminopyridine scaffolds is the utilization of catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are highly efficient in forming the crucial carbon-carbon bond between the pyridine and thiophene rings. To enhance the sustainability of these processes, research has focused on developing highly active catalysts that can be used in very low concentrations, thus reducing metal contamination in the final product.
The choice of solvent is another critical factor in sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses in greener solvents, such as water or ethanol, is a key goal. For instance, the synthesis of N-benzylidenepyridine-2-amine, a related Schiff base, has been successfully achieved at room temperature using an ethanol-water mixture, resulting in a significantly higher yield compared to conventional methods using only ethanol. researchgate.net This approach not only reduces the environmental impact but can also simplify product isolation.
Solvent-less, or solid-state, reactions represent another frontier in green chemistry. These reactions, conducted by grinding or heating solid reactants together without any solvent, can lead to higher yields, shorter reaction times, and a significant reduction in waste. The benign synthesis of 4,6-diphenyl[2,2']bipyridine via sequential solventless aldol (B89426) and Michael addition reactions exemplifies this approach. nih.gov While not directly applied to the title compound, this demonstrates the potential for developing solvent-free syntheses for related heterocyclic systems.
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is also a central tenet of sustainable synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently more atom-economical than multi-step syntheses. The development of MCRs for the synthesis of highly substituted pyridines is an active area of research and holds promise for the sustainable production of this compound analogs.
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound and its analogs:
| Green Chemistry Principle | Application in Synthesis of this compound Analogs |
| Catalysis | Use of highly active palladium catalysts in Suzuki-Miyaura coupling to minimize metal waste. |
| Alternative Solvents | Employing water, ethanol, or ethanol-water mixtures to replace hazardous organic solvents. researchgate.net |
| Solvent-less Reactions | Development of solid-state syntheses to eliminate solvent use entirely. nih.gov |
| Atom Economy | Design of multi-component reactions to maximize the incorporation of reactant atoms into the final product. |
| Energy Efficiency | Conducting reactions at ambient temperature to reduce energy consumption. researchgate.net |
Stereochemical Control in Synthesis of Substituted this compound
The introduction of chirality into molecules is of paramount importance in drug discovery, as different enantiomers of a drug can have vastly different biological activities. The stereochemical control in the synthesis of substituted this compound presents a significant challenge, as the parent molecule is achiral. Chirality can be introduced by substitution on the pyridine or thiophene rings, or on a group attached to the amine.
Several strategies can be employed to achieve stereochemical control in the synthesis of chiral analogs of this compound:
Chiral Pool Synthesis:this Approach Utilizes Readily Available Chiral Starting Materials from Nature, Such As Amino Acids or Terpenes, to Synthesize the Target Molecule. This Chiral Pool Provides a Source of Enantiomerically Pure Building Blocks That Can Be Incorporated into the Final Structure.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer distinct insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For this compound, the chemical shifts in the NMR spectra are indicative of the electronic environment of each proton and carbon atom.
The ¹³C NMR spectrum of 2-(Furan-3-yl)pyridin-3-amine shows pyridine (B92270) carbon signals at δ 143.21, 140.76, 138.06, and 122.89 ppm, and furan (B31954) carbon signals at δ 140.41, 139.79, 124.64, and 110.34 ppm. rsc.org For N-Hexyl-4-methylaniline, the aromatic carbons appear at δ 146.3, 129.7, 126.4, and 113.0 ppm. wiley-vch.de Based on these examples, the expected NMR data for this compound would feature distinct signals for the pyridine and thiophene (B33073) ring protons and carbons.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H | 8.0 - 8.5 | 140 - 150 |
| Pyridine-H | 6.8 - 7.5 | 120 - 140 |
| Thiophene-H | 7.0 - 7.5 | 125 - 145 |
| NH₂ | Broad signal | N/A |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational frequencies are expected for the amine (N-H) and the aromatic (C-H, C=C, C=N) moieties.
In related amine-containing compounds, a broad band corresponding to the N-H stretch of the amine group is typically observed in the region of 3400-3300 cm⁻¹. wiley-vch.de For instance, N-Hexyl-4-methylaniline shows a broad N-H stretch at 3398 cm⁻¹. wiley-vch.de Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and thiophene rings are expected in the 1600-1400 cm⁻¹ region. wiley-vch.de
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3300 | Broad |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| C=C / C=N Stretch (Aromatic) | 1600 - 1400 | Medium to Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. wiley-vch.de The molecular formula of this compound is C₉H₈N₂S, which corresponds to a molecular weight of 176.24 g/mol . evitachem.com In an electron impact (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 176. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals from the parent ion, providing further structural information. For example, a related pyrazoline derivative of a chalcone (B49325), (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, shows a molecular ion peak at m/z 215, consistent with its chemical formula. ajgreenchem.comajgreenchem.com
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M]⁺ | 176 |
| Fragment Ions | Dependent on fragmentation pathways |
X-ray Crystallographic Analysis of this compound and Related Structures
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation and Geometric Parameters (Bond Lengths, Angles)
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of similar structures reveals key geometric features. In a related compound, 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, the pyrazolopyridine ring system is essentially planar. iucr.orgresearchgate.net The thiophene ring is disordered over two orientations, making dihedral angles of 82.8 (2)° and 72.6 (5)° with the pyrazolopyridine ring. iucr.org
In another related structure, (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, the imidazo[1,2-a]pyridine (B132010) ring system is nearly planar. researchgate.net The dihedral angles between this fused ring system and the thiophenyl and phenyl rings are 24.06 (7)° and 40.52 (8)°, respectively. researchgate.net These examples suggest that in this compound, there will be a specific dihedral angle between the planes of the pyridine and thiophene rings, influenced by steric and electronic factors.
Table 4: Representative Bond Lengths and Angles from Related Structures
| Bond/Angle | Typical Length (Å) / Angle (°) from Related Structures |
| C-C (aromatic) | 1.36 - 1.42 |
| C-N (pyridine) | 1.33 - 1.35 |
| C-S (thiophene) | 1.70 - 1.73 |
| C-C (inter-ring) | ~1.47 |
| C-N (amine) | ~1.38 |
| C-C-C (aromatic) | 118 - 122 |
| C-N-C (pyridine) | ~117 |
| C-S-C (thiophene) | ~92 |
Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals)
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces. The primary amine group is capable of forming hydrogen bonds, acting as a hydrogen bond donor. doubtnut.com The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These hydrogen bonds are significant in stabilizing the crystal lattice. For example, in the crystal structure of 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, molecules are linked into chains by N—H⋯N hydrogen bonds. iucr.org
Table 5: Summary of Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Significance |
| Hydrogen Bonding | Amine (donor), Pyridine N (acceptor) | Strong directional interaction, key to crystal packing |
| π-π Stacking | Pyridine and Thiophene rings | Contributes to crystal stability |
| Van der Waals Forces | All atoms | General, non-directional attractive forces |
Computational and Theoretical Investigations of 5 Thiophen 2 Yl Pyridin 3 Amine
Electronic Structure Theory and Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structures of molecules. dergipark.org.tr By focusing on the electron density, DFT methods can elucidate various molecular properties, from orbital energies to reactivity patterns.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity or electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
For 5-(Thiophen-2-yl)pyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the amine group, reflecting their electron-donating capabilities. The LUMO is likely distributed over the electron-deficient pyridine (B92270) ring. DFT calculations on analogous heterocyclic systems support these general principles. For instance, studies on thiophene derivatives show that the HOMO and LUMO are key to understanding their electronic behavior. wuxibiology.com
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Heterocyclic Compounds
| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
|---|---|---|---|
| Thiophene Moiety | -5.7 to -6.2 | -2.6 to -2.7 | 3.0 to 3.5 |
Note: The data in this table are representative values from DFT studies on similar thiophene and pyridine-containing molecules and are intended to illustrate the expected range for this compound. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactivity of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red and yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue and green colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring due to their high electronegativity and lone pairs of electrons. These sites represent the primary centers for electrophilic interactions. The region around the amino group (-NH2) would also show significant negative potential. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the amine group, indicating their role as hydrogen bond donors. nih.gov
To quantify the distribution of electrons among the atoms in a molecule, methods such as Mulliken population analysis are employed. researchgate.net These calculations assign a partial charge to each atom, providing a numerical representation of the electron density distribution and helping to identify electrophilic and nucleophilic sites.
For this compound, DFT calculations would be expected to show a significant negative charge on the pyridine nitrogen and thiophene sulfur atoms. The carbon atoms adjacent to these heteroatoms would also carry partial negative charges, while the hydrogen atoms, particularly those on the amine group, would exhibit positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and its non-covalent interactions with other molecules.
Table 2: Predicted Mulliken Atomic Charges for Key Atoms in a this compound Framework
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| Pyridine Nitrogen (N) | -0.60 to -0.75 |
| Amine Nitrogen (N) | -0.80 to -0.95 |
| Thiophene Sulfur (S) | -0.15 to -0.30 |
| Amine Hydrogens (H) | +0.40 to +0.50 |
Note: These values are illustrative, based on general findings from DFT studies on similar heterocyclic amines, and represent the expected charge distribution. researchgate.netresearchgate.net
Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is related to the molecule's electronegativity. mdpi.com
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." acs.org
Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. dergipark.org.tr
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. mdpi.com
These parameters are invaluable for predicting how a molecule will behave in a chemical reaction, indicating its stability and the nature of its interactions with other reagents. dergipark.org.tr
Table 3: Calculated Global Reactivity Descriptors for a Representative Thiophene-Pyridine System
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3 to -4.6 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 1.8 |
| Softness (S) | 1 / η | 0.55 to 0.67 |
Note: The values are based on representative HOMO/LUMO energies for analogous compounds and serve to illustrate the expected quantitative reactivity profile. mdpi.com
Spectroscopic Property Prediction and Validation
Computational methods are not only used to predict reactivity but also to simulate spectroscopic data. Theoretical predictions of spectra, such as Nuclear Magnetic Resonance (NMR), can aid in the structural elucidation of newly synthesized compounds and validate experimental findings.
DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values are often compared with experimental data, typically showing good agreement, which helps confirm the proposed structure. researchgate.net For complex molecules, this computational validation is an essential part of the characterization process.
For this compound, theoretical ¹H NMR predictions would distinguish between the protons on the pyridine ring, the thiophene ring, and the amine group. Similarly, ¹³C NMR predictions would identify the distinct chemical environments of the carbon atoms in both heterocyclic rings. Discrepancies between predicted and experimental shifts can often point to specific conformational or solvent effects not accounted for in the calculation.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Vibrational Frequency Analysis (Theoretical FT-IR)
Computational vibrational frequency analysis is a powerful tool for predicting the infrared (IR) spectrum of a molecule, providing insights into its structural characteristics and bonding. This analysis is typically performed using quantum chemical methods, most notably Density Functional Theory (DFT). For a molecule like this compound, such calculations can elucidate the vibrational modes associated with its constituent functional groups—the aminopyridine and thiophene rings.
The process begins with the optimization of the molecule's ground-state geometry. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the calculation finds the lowest energy conformation. physchemres.orgspectroscopyonline.com Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation solves the vibrational Schrödinger equation within the harmonic oscillator approximation, yielding a set of vibrational frequencies and their corresponding normal modes. The results can be used to generate a theoretical IR spectrum, where the frequency of each peak corresponds to a specific molecular vibration (e.g., stretching, bending, or scissoring) and its intensity is related to the change in the molecular dipole moment during that vibration.
For this compound, the theoretical spectrum would be characterized by distinct bands corresponding to the vibrations of the pyridine ring, the thiophene ring, and the amine group. For instance, the N-H stretching vibrations of the primary amine group are expected in the high-frequency region. Aromatic C-H stretching modes from both rings would also appear in a characteristic range, while stretching vibrations of the C=C and C=N bonds within the pyridine ring and C=C bonds in the thiophene ring would be found at lower wavenumbers. Vibrations involving the sulfur atom, such as C-S stretching, are also identifiable.
Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of environmental factors. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor. researchgate.net The assignments of these theoretical vibrations provide a detailed understanding of the molecule's dynamic structure.
Below is a table of representative theoretical vibrational frequencies for this compound, as would be predicted by a DFT/B3LYP calculation.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3500-3400 | N-H Asymmetric & Symmetric Stretching | Amine (-NH₂) |
| ~3100-3000 | Aromatic C-H Stretching | Pyridine & Thiophene Rings |
| ~1620 | N-H Scissoring | Amine (-NH₂) |
| ~1590 | C=N Stretching | Pyridine Ring |
| ~1550 | C=C Aromatic Ring Stretching | Pyridine Ring |
| ~1470 | C=C Aromatic Ring Stretching | Thiophene Ring |
| ~1250 | C-N Stretching | Amine (-NH₂) |
| ~850 | C-H Out-of-plane Bending | Pyridine & Thiophene Rings |
| ~700 | C-S Stretching | Thiophene Ring |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer a computational lens to examine the behavior of this compound over time, providing insights into its structural stability, flexibility, and potential intermolecular interactions. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic evolution.
MD simulations are particularly useful for understanding how a molecule like this compound behaves in a biological or chemical environment, such as in a solvent or near a protein receptor. mdpi.com The simulation tracks the trajectory of each atom over a defined period, typically from nanoseconds to microseconds. From these trajectories, various structural and energetic properties can be analyzed. A key metric is the Root-Mean-Square Deviation (RMSD), which quantifies the stability of the molecule's conformation over the course of the simulation by measuring the average distance between the atoms of superimposed snapshots. A stable RMSD value over time suggests that the molecule maintains a consistent average structure. mdpi.com
For this compound, an MD simulation could be used to explore its conformational landscape in an aqueous solution. The simulation would reveal the preferred orientation of the thiophene ring relative to the pyridine ring, the flexibility of this linkage, and the hydrogen bonding patterns between the amine group and surrounding water molecules. Such simulations are critical for understanding how the molecule's structure adapts to its environment, which is a key determinant of its chemical and physical properties. The aggregation behavior of aromatic molecules can also be studied, where simulations show how small clusters form and coalesce. nih.gov
The table below summarizes the key objectives and expected outcomes from molecular dynamics simulations of this compound.
| Simulation Objective | Key Parameters Analyzed | Expected Insights |
| Assess Conformational Stability | Root-Mean-Square Deviation (RMSD) | Determination of whether the molecule maintains a stable structure or undergoes significant conformational changes over time. |
| Analyze Molecular Flexibility | Root-Mean-Square Fluctuation (RMSF) | Identification of the most rigid and flexible regions of the molecule, such as the rotational freedom around the C-C bond linking the two rings. |
| Study Solvent Interactions | Radial Distribution Function (RDF), Hydrogen Bond Analysis | Understanding how the amine group and ring nitrogen atoms interact with solvent molecules (e.g., water) through hydrogen bonding. |
| Explore Intermolecular Interactions | Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | In the context of a complex (e.g., with a protein), this quantifies the strength and nature of the binding interactions. |
Tautomerism and Conformational Analysis
The structural properties of this compound are governed by two key phenomena: tautomerism and conformational isomerism. Both can be effectively investigated using computational methods to determine the relative stabilities of different forms.
Tautomerism Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. For this compound, the primary tautomerism involves the 3-aminopyridine (B143674) moiety, which can exist in an amino form or an imino form. In the amino tautomer, the proton is on the exocyclic nitrogen atom, whereas in the imino tautomer, a proton has migrated from the amine group to the ring nitrogen, creating a C=N double bond exocyclic to the ring.
Quantum chemical calculations, particularly DFT, are used to determine the relative energies of these tautomeric forms. nih.govnih.gov By optimizing the geometry of each tautomer and calculating its electronic energy, it is possible to predict which form is more stable. For aminopyridines, computational studies have consistently shown that the amino form is significantly more stable than the imino form. nih.govnih.gov The energy barrier for the proton transfer between these forms can also be calculated by locating the transition state structure. nih.govnih.gov
| Tautomeric Form | Description | Predicted Relative Stability |
| Amino Tautomer | The canonical structure with an -NH₂ group. | Most stable form (ground state). |
| Imino Tautomer | Proton transferred to the pyridine ring nitrogen, forming an exocyclic C=NH bond. | Significantly higher in energy; less stable. |
Conformational Analysis Conformational analysis of this compound focuses on the rotation around the single bond connecting the thiophene and pyridine rings. The relative orientation of these two rings is defined by the dihedral angle (torsion angle). The energy of the molecule varies as this bond rotates, giving rise to different conformers.
Computational methods can map the potential energy surface by calculating the energy at various fixed dihedral angles. This analysis reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them. For biaryl systems like this, the most stable conformation is often a non-planar, twisted structure. researchgate.net This twist arises from a balance between two opposing factors: π-conjugation, which favors a planar arrangement to maximize orbital overlap, and steric hindrance between hydrogen atoms on adjacent rings, which disfavors planarity. nih.gov The perpendicular conformation, where the rings are at a 90° angle to each other, is typically the highest-energy state due to the complete loss of π-conjugation. nih.gov
| Conformational State | Dihedral Angle (approx.) | Description | Predicted Relative Energy |
| Twisted (Global Minimum) | ~20° - 40° | The most stable conformation, balancing steric repulsion and π-conjugation. | Lowest |
| Planar (Transition State) | 0° / 180° | Rings are coplanar, leading to steric clashes but maximum π-conjugation. | Higher (Rotational Barrier) |
| Perpendicular (Transition State) | 90° | Rings are orthogonal, minimizing steric hindrance but eliminating π-conjugation. | Highest (Rotational Barrier) |
Reactivity and Reaction Mechanisms Involving 5 Thiophen 2 Yl Pyridin 3 Amine
Oxidation and Reduction Pathways
The presence of both an amino group and a sulfur-containing thiophene (B33073) ring makes 5-(Thiophen-2-yl)pyridin-3-amine susceptible to a range of oxidative and reductive transformations.
The electrochemical oxidation of aromatic amines and thiophenes is a well-established field, often leading to the formation of conductive polymers. mdpi.com The anodic reactivity of these compounds has been extensively studied, providing insights into the potential electrochemical behavior of this compound. mdpi.comresearchgate.net The oxidation mechanism of amines can proceed through various pathways, either directly at the electrode surface or indirectly via a redox mediator. mdpi.com
For this compound, electrochemical oxidation would likely initiate with a one-electron transfer from the nitrogen atom of the amino group or the thiophene ring to form a radical cation. This reactive intermediate can then undergo further reactions, such as coupling with another radical cation or a neutral molecule, leading to the formation of dimers and eventually polymers. The specific pathway and the structure of the resulting polymer would be influenced by factors such as the solvent, electrolyte, and electrode material.
The polymerization of thiophenes, in particular, has been a subject of kinetic and mechanistic studies. acs.org The presence of bithiophene or terthiophene can influence the kinetics and mechanism of polymerization, suggesting that the thiophene moiety in this compound would play a crucial role in its electropolymerization. acs.org
Chemical oxidation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. A notable transformation observed in a closely related class of compounds, 3-aminothieno[2,3-b]pyridine-2-carboxamides, is oxidative dimerization. acs.org Treatment of these compounds with sodium hypochlorite (B82951) (bleach) resulted in the formation of complex polyheterocyclic structures. acs.orgnih.gov This reaction proceeds through a mechanism involving the cleavage of N-H and C=C bonds and the formation of new σ-bonds, without the involvement of the pyridine (B92270) nitrogen or the thiophene sulfur in the oxidation. acs.org
This suggests that under similar conditions, this compound could undergo analogous oxidative coupling reactions, potentially leading to novel dimeric or polymeric materials. The reaction is highly stereoselective in the case of the thienopyridine carboxamides, yielding only one of several possible enantiomeric pairs. acs.orgnih.gov
Furthermore, the electrochemical oxidative coupling of amines and thiols to form sulfonamides is another relevant transformation. tue.nl This environmentally benign method is driven by electricity and does not require sacrificial reagents or catalysts, with hydrogen as the only byproduct. tue.nl Kinetic experiments have shown that the thiol is first oxidized to a disulfide, which then reacts to form the sulfonamide. tue.nl This suggests a potential pathway for the functionalization of the thiophene ring in this compound through oxidative processes.
Substitution Reactions
The pyridine and thiophene rings in this compound are both susceptible to substitution reactions, with the regioselectivity being influenced by the directing effects of the amino group and the inherent reactivity of each heterocyclic system.
Nucleophilic aromatic substitution (SNAr) on halopyridines is a common method for introducing various substituents. sci-hub.se The reactivity of halopyridines towards nucleophiles generally follows the order I > Br > Cl > F, with the second step of the SNAr mechanism often being rate-determining. sci-hub.se While this compound itself is not halogenated, its derivatives could undergo such reactions. The amino group at the 3-position would activate the ring towards electrophilic substitution, but its influence on nucleophilic substitution at other positions would be less direct.
Electrophilic substitution on the thiophene ring is a well-established reaction. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. researchgate.net In related 2-(thiophen-2-yl)thiazolo[4,5-f]quinoline systems, electrophilic substitution reactions such as nitration, sulfonation, bromination, formylation, and acylation occur exclusively at the 5-position of the thiophene ring. researchgate.net This high regioselectivity is a common feature in the electrophilic substitution of 2-substituted thiophenes. Therefore, it is expected that electrophilic attack on this compound would preferentially occur at the C5 position of the thiophene ring.
Cycloaddition Reactions (e.g., Aza-Diels-Alder)
The pyridine ring, being an electron-deficient heterocycle, can participate in inverse electron-demand Diels-Alder reactions, also known as aza-Diels-Alder reactions. nih.gov In these reactions, the azadiene (the pyridine ring) reacts with an electron-rich dienophile. nih.gov The reactivity of azadienes in these cycloadditions generally increases with the number of nitrogen atoms in the ring (e.g., tetrazines > triazines > diazines > pyridines). nih.gov
While there are no specific reports on this compound participating in aza-Diels-Alder reactions, the general principles of these reactions can be applied. The reaction would involve the [4+2] cycloaddition of the pyridine ring with a suitable dienophile, leading to a bicyclic intermediate that could then undergo further transformations to yield a more complex heterocyclic system. acsgcipr.org The synthesis of pyridines through the cycloaddition of 2-azadienes, formed via a catalytic intermolecular aza-Wittig reaction, highlights the utility of Diels-Alder strategies in constructing substituted pyridine rings. nih.gov
Catalytic Reactions and Proposed Catalytic Cycles (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds, and they are highly applicable to heterocyclic compounds like this compound. The palladium-catalyzed amination of five-membered heterocyclic halides, including thiophenes, has been studied in detail. nih.gov These reactions are sensitive to the choice of palladium precursor and ligand, with the Pd(I) dimer [PdBr(P(t)Bu3)]2 being particularly effective for the amination of 3-bromothiophene. nih.gov
A plausible catalytic cycle for the palladium-catalyzed amination of a halo-derivative of 5-(thiophen-2-yl)pyridine would involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex (Ar-Pd-NHR).
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated product (Ar-NHR) and regenerating the Pd(0) catalyst.
Recent advancements in this area include the development of new phosphine (B1218219) ligands, such as KPhos, that enable the palladium-catalyzed amination of aryl halides with aqueous ammonia (B1221849) and a hydroxide (B78521) base. nih.gov Mechanistic studies have revealed that the turnover-limiting step is the reductive elimination of the arylamine, with an equilibrium between arylpalladium amido and hydroxo complexes preceding this step. nih.gov
The direct C-H arylation of thieno-pyridines, -pyrimidines, and -pyrazines has also been explored, demonstrating the feasibility of C-H activation on the thiophene ring of such fused systems. mdpi.com
Kinetic Studies of Reactivity
Structure Activity Relationships Sar and Biological Activity Mechanisms of 5 Thiophen 2 Yl Pyridin 3 Amine Analogues
Mechanisms of Antiproliferative and Anticancer Activity
Analogues built upon the thiophene-pyridine framework have emerged as a significant class of compounds with potent antiproliferative and anticancer activities. Their mechanisms of action are multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival. Research has identified several distinct pathways through which these compounds exert their cytotoxic effects.
Induction of Specific Cell Death Pathways (e.g., Methuosis)
A novel and promising anticancer strategy involves the induction of non-apoptotic cell death pathways, such as methuosis. This form of cell death is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell demise. Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis. nih.govnih.gov
One notable derivative, designated as 12A, has demonstrated high pan-cytotoxicity against various cancer cell lines while showing minimal toxicity to normal human cells. nih.govnih.gov Mechanistic studies revealed that the vacuoles induced by compound 12A are derived from macropinosomes, not autophagosomes. nih.govsemanticscholar.org This process is distinct from apoptosis and represents an alternative route to eliminating cancer cells, particularly those resistant to traditional apoptotic stimuli. The induction of this unique cell death pathway highlights a key mechanism for the anticancer activity of these pyridine-thiophene analogues.
| Compound ID | Key Feature | Mechanism | Cell Lines Affected | Citation |
| 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative | Induces methuosis via macropinosome-derived vacuoles | HeLa, MDA-MB-231 | nih.govnih.gov |
| MIPP | (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one derivative | Induces non-apoptotic cell death through vacuolization | LN229, MCF7, U251, MDA-MB-468, A549 | nih.govnih.gov |
| MOMIPP | Methoxy-substituted MIPP derivative | Potent methuosis inducer | Various cancer cell lines | nih.govnih.gov |
Interaction with Microtubules and Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs. A significant number of tubulin inhibitors interact with the colchicine (B1669291) binding site, preventing the polymerization of tubulin into microtubules and arresting cells in the G2/M phase of the cell cycle.
Several classes of compounds structurally related to 5-(Thiophen-2-yl)pyridin-3-amine, such as those containing indole (B1671886) and thiophene (B33073) rings, have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site. For instance, Arylthioindoles (ATIs) are a well-established class of tubulin assembly inhibitors that interact with this site on β-tubulin. Derivatives where the alkoxycarbonyl group is replaced by bioisosteric heterocycles like thiophene have shown potent inhibition of both tubulin polymerization and cancer cell growth.
Similarly, chalcone (B49325) derivatives and various heterocyclic-linked cinnamides have demonstrated the ability to inhibit tubulin polymerization, often with IC50 values in the low micromolar range. These findings suggest that analogues of this compound could exert their antiproliferative effects by disrupting microtubule dynamics, a critical process for rapidly dividing cancer cells.
| Compound Class | Mechanism of Action | Target Site | Result | Citation |
| Arylthioindoles (ATIs) | Inhibition of tubulin assembly | Colchicine site on β-tubulin | Nanomolar inhibition of MCF-7 cell growth | |
| Indole-Chalcone Derivatives | Inhibition of tubulin polymerization | Tubulin | G2/M cell cycle arrest, apoptosis | |
| Pyrazole/Isoxazole-linked Arylcinnamides | Inhibition of tubulin polymerization | Tubulin | Antiproliferative activity against HeLa, DU-145, A549, MDA-MB231 |
Modulation of Cellular Signaling Pathways (e.g., MAPK/JNK)
The anticancer activity of these compounds is also linked to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and death. The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are central regulators of cellular responses to stress and are often dysregulated in cancer.
Studies on the methuosis-inducing compound 12A have shown that its activity is associated with the activation of the MAPK/JNK signaling pathway. nih.gov Treatment of HeLa and MDA-MB-231 cancer cells with compound 12A led to a dose-dependent increase in the phosphorylation of both JNK and ERK1/2, key components of the MAPK pathway. nih.gov This activation is a crucial step in triggering the downstream events that lead to the formation of macropinosome-derived vacuoles and ultimately, methuosis. This demonstrates that beyond direct interaction with structural proteins, these analogues can profoundly influence the signaling cascades that govern cancer cell fate.
Anti-inflammatory Mechanisms of Action
Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. Thiophene-based compounds are recognized for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples. mdpi.com The anti-inflammatory mechanisms of this compound analogues are often attributed to the inhibition of key enzymes in the inflammatory cascade.
The primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. By blocking the activity of COX-1 and COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation. mdpi.com Furthermore, some thiophene derivatives have been shown to inhibit 5-LOX, reducing the synthesis of leukotrienes. mdpi.com The presence of carboxylic acid, ester, amine, and amide groups on the thiophene ring appears to be important for this biological activity. mdpi.com
Antimicrobial Activity Mechanisms
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Hybrid molecules containing both thiophene and pyridine (B92270) moieties have demonstrated promising antimicrobial activity against a range of pathogens. The precise mechanisms can vary, but they often involve the disruption of essential bacterial processes.
For N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, molecular docking studies suggest that their antibacterial efficacy against ESBL-producing E. coli stems from the inhibition of β-lactamase enzymes. nih.gov By inhibiting these enzymes, the compounds prevent the breakdown of β-lactam antibiotics, restoring their efficacy. The carboxamide linkage is crucial, as it mimics the peptide bonds that are fundamental in biological systems. nih.gov Other thiophene-pyridine hybrids have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting they may act on multiple cellular targets. researchgate.net
Enzyme Inhibition Studies (e.g., Cholinesterases)
Beyond their roles in cancer and inflammation, thiophene-pyridine structures have been investigated for their ability to inhibit other clinically relevant enzymes, such as acetylcholinesterase (AChE). AChE inhibitors are the primary treatment for the symptomatic management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Several studies have synthesized and evaluated thiophene and pyridine derivatives as potential AChE inhibitors. nih.govnih.gov For example, a series of novel thiophene derivatives demonstrated potent AChE inhibitory activity, with some compounds showing greater inhibition than the reference drug, donepezil. nih.gov Molecular modeling suggests these compounds bind to the active site cleft of AChE through π–π stacking interactions and hydrogen bonds. nih.gov Similarly, pyridine derivatives bearing a carbamic or amidic function have been designed as cholinesterase inhibitors, with some showing high potency for human AChE. nih.gov The carbamate (B1207046) moiety in these molecules was found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a potent mixed inhibition mechanism. nih.gov
| Compound Series | Target Enzyme | Mechanism of Inhibition | Key Structural Feature | Citation |
| Thiophene Derivatives | Acetylcholinesterase (AChE) | Binding to active site cleft via π–π interactions and H-bonds | Tetrahydrobenzo[b]thiophene ring | nih.govsemanticscholar.org |
| Pyridine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Mixed inhibition, binding to both CAS and PAS | Carbamate or amidic function | nih.gov |
Molecular Interactions with Biological Targets (Enzymes, Receptors, DNA)
The biological activity of this compound analogues is intrinsically linked to their ability to form specific molecular interactions with biological macromolecules. The thiophene and pyridine rings, along with the amine substituent, provide a scaffold rich in electrons and hydrogen-bonding capabilities, enabling these compounds to bind effectively within the active or allosteric sites of enzymes and receptors. Molecular docking studies on various thiophenyl-pyridine derivatives have elucidated the precise nature of these interactions, revealing that their efficacy often relies on a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. These non-covalent interactions are fundamental to the stable binding of the ligand, which is a prerequisite for modulating the function of the target protein, such as a kinase or other enzymes.
Role of π-π Stacking and Hydrogen Bonding
The arrangement of aromatic rings and heteroatoms in this compound and its derivatives makes π-π stacking and hydrogen bonding the primary drivers of their interaction with biological targets. The planar structures of the thiophene and pyridine rings facilitate stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. Concurrently, the nitrogen atoms of the pyridine ring and the amine group, as well as the sulfur atom of the thiophene ring, can act as hydrogen bond acceptors or donors, forming crucial connections with the protein backbone or amino acid side chains. nih.gov
Molecular docking studies on thiophene-pyridine hybrids have provided detailed insights into these binding modes. For instance, in studies targeting the catalase-peroxidase (KatG) enzyme, certain pyridine-thiophene clubbed pyrimidine (B1678525) derivatives were found to form specific hydrogen bonds that are critical for their inhibitory action. These interactions effectively obstruct the enzyme's catalytic cycle. Similarly, when targeting kinase enzymes, a key mechanism of action for many inhibitors involves the formation of hydrogen bonds with residues in the hinge region of the kinase ATP-binding site.
Detailed findings from a molecular docking study of a pyridine-thiophene hybrid with the catalase-peroxidase (KatG) enzyme illustrate the specific interactions that contribute to its binding affinity.
| Compound Derivative | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bond Distance (Å) |
|---|---|---|---|
| 8e | -11.9 | ASN A:67, SER A:315 | Not Specified |
| 8i | -9.4 | SER A:486, GLY A:485, ASP A:194, LEU A:48, LEU A:619, ASN A:615 | 2.05, 3.00, 2.89, 3.02, 2.25, 2.62 & 2.80 |
| 8j | -10.0 | ASN A:602 | 2.90 |
Data adapted from a molecular docking study on pyridine-thiophene clubbed pyrimidine derivatives with the catalase-peroxidase (KatG) enzyme.
In another study focusing on kinase inhibition, a thienopyrimidine derivative demonstrated significant cytotoxic effects, which were attributed to its binding mode within the target's active site. The interactions included hydrogen bonding with the amino acid residues Glu 661 and Asp 829, complemented by hydrophobic interactions with Cys 828. mdpi.com These examples underscore the principle that a combination of specific hydrogen bonds and broader stabilizing interactions like π-π stacking and hydrophobic contacts are essential for the potent biological activity of this class of compounds.
Advanced Applications of 5 Thiophen 2 Yl Pyridin 3 Amine and Its Derivatives
Development of Materials with Nonlinear Optical Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property crucial for technologies like optical data storage, telecommunications, and laser medicine. researchgate.netsci-hub.se Organic compounds, particularly those with donor-π-acceptor (D-π-A) architectures, are of great interest for NLO applications due to their large delocalized π-electron systems that facilitate intramolecular charge transfer. sci-hub.senih.gov Derivatives of 5-(thiophen-2-yl)pyridin-3-amine fit this profile well, with the thiophene (B33073) acting as a donor and the pyridine (B92270) as an acceptor, allowing for significant NLO responses.
Detailed research findings have shown that the NLO properties of materials incorporating the thiophene-pyridine core can be precisely tuned. Computational studies using methods like Density Functional Theory (DFT) are often employed to predict and understand these properties. researchgate.netmdpi.com For instance, the calculation of the first hyperpolarizability (β), a measure of the second-order NLO response, indicates a compound's potential. Studies on related thiophene derivatives have demonstrated that structural modifications, such as altering the π-conjugated spacer or adding different donor/acceptor groups, can significantly enhance the hyperpolarizability values, making them promising candidates for NLO materials. researchgate.netnih.govmdpi.com
One area of investigation involves synthesizing new classes of azomethines where a thiophene-based core is linked to various π-conjugated systems. sci-hub.se These materials can exhibit significant third-order NLO properties, which are important for applications like optical limiting. The design strategy often involves creating a molecule with invariable donor and acceptor moieties, connected by different π-spacers to modulate the electronic and optical characteristics. sci-hub.se
| Derivative Type | NLO Property Investigated | Method | Key Finding | Reference |
| (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine | First Hyperpolarizability (β) | DFT Calculation | The compound is a good candidate for NLO materials based on its calculated linear polarizability and first hyperpolarizability. | researchgate.net |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | First Hyperpolarizability (β) | DFT Calculation | The p-electronic delocalization over the pyrazine, benzene (B151609), and thiophene rings was examined to study the NLO behavior, with substituent effects noted. | mdpi.com |
| Thiophene-imidazo[2,1-b] evitachem.comresearchgate.netCurrent time information in Bangalore, IN.thiadiazole Azomethines | Third-order NLO properties, Optical Limiting | Z-scan Technique | These D-π-A molecules were found to be promising materials for photonic devices due to their optical limiting behavior. | sci-hub.se |
| Thiophene-based Pyrazole Amides | First Hyperpolarizability (β) | DFT Calculation | The study investigated the effect of various substituents on the NLO properties of the synthesized compounds. | mdpi.com |
This table presents a selection of research findings on the nonlinear optical properties of various thiophene-containing derivatives.
Fabrication of Electroactive Thin Films
Electroactive materials can change their properties when an electrical potential is applied, making them suitable for applications such as sensors, electrochromic devices ("smart" windows), and battery materials. utexas.eduredalyc.orgscielo.br The this compound structure is a valuable precursor for creating electroactive polymers and thin films. The thiophene unit is readily electropolymerizable, allowing for the formation of conjugated polymer films on electrode surfaces. redalyc.orgscielo.br
Electrochemical polymerization is a common method used to fabricate these films. mdpi.com This process involves the repeated cycling of an electrical potential in a solution containing the monomer, leading to the deposition of a continuous, electroactive polymer film on the working electrode. redalyc.orgscielo.brmdpi.com For example, research on a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate (MTE), demonstrated its successful electropolymerization to form a stable polythiophene derivative film (PMTE). redalyc.orgscielo.br This film exhibited a stable oxidation peak, indicating its robust electroactive nature. redalyc.orgscielo.br
The properties of these films can be tailored. Composite films have been created by copolymerizing thiophene-functionalized dendrimers with monomers like 3-methylthiophene. utexas.edu These composite films can incorporate a high percentage of the dendrimer and exhibit conductivity comparable to the homopolymer, while also offering new functionalities, such as the ability to sorb metal ions. utexas.edu The electrochemical and optical properties of these films are typically characterized using techniques like cyclic voltammetry (CV) and UV-vis spectroscopy. utexas.edubeilstein-journals.org CV studies reveal the oxidation and reduction potentials, indicating the ease with which the material can be doped and dedoped, a key characteristic for electrochromic applications. mdpi.commdpi.com
| Monomer/Precursor | Polymerization Method | Resulting Film | Key Property | Application Area | Reference |
| S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate (MTE) | Electrochemical Polymerization | Poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) (PMTE) | Stable oxidation peak at +2.1 V, indicating good stability. | Electroactive Devices | redalyc.orgscielo.br |
| Thiophene-functionalized Poly(amidoamine) Dendrimer (G4Th) | Electrocopolymerization with 3-methylthiophene | P3MeTh/G4Th Composite Film | High dendrimer content (up to 80%), affinity for metal ions. | Battery Materials, Electrocatalysis | utexas.edu |
| N-[ω-(4-methoxyphenoxy)alkyl]carbazole-based Chromophores | Electrochemical Oxidation | Thin Oligomeric Films | Formed colored films on ITO electrode surface. | Electro-optical Devices | beilstein-journals.org |
| Methoxytriphenylamine-cored Amides | Electrochemical Polymerization | Poly(amide-amine) Films | Exhibited reversible redox processes and multi-colored electrochromic behavior. | Electrochromic Devices | mdpi.com |
This table summarizes various approaches to fabricating electroactive thin films from thiophene-containing precursors and their notable properties.
Research in Functional Materials
Beyond NLO and electrochromics, the this compound scaffold is being explored in the broader field of functional materials, particularly for organic electronics. Its structure is a valuable building block for synthesizing conjugated polymers with tunable properties for applications like organic field-effect transistors (OFETs). nih.gov
A key area of research is the development of modular synthetic routes that allow for easy modification of the core structure. For instance, a facile route has been developed to synthesize 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, which serve as versatile building blocks for conjugated polymers. nih.gov This modularity enables researchers to systematically alter the side chains and functional groups, thereby fine-tuning properties like solubility, thermal stability, and, most importantly, charge carrier mobility. nih.gov Studies have shown a direct correlation between the molecular packing of these polymers, which can be controlled through molecular design, and their resulting electronic performance. nih.gov
Furthermore, the thiophene-pyridine structure is utilized in coordination chemistry to create novel functional materials. The nitrogen and sulfur heteroatoms can act as coordination sites for metal ions. evitachem.comajgreenchem.com Research has demonstrated the synthesis of derivatives like 5-(4-thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which can form stable complexes with various transition metals (Co(II), Ni(II), Cu(II), and Zn(II)). ajgreenchem.com The resulting metal complexes exhibit specific geometries (e.g., octahedral or square planar) and properties, opening up possibilities for their use as catalysts or in other applications where metal-ligand interactions are important. ajgreenchem.com
Future Research Directions for 5 Thiophen 2 Yl Pyridin 3 Amine
Exploration of Novel Synthetic Pathways
While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for synthesizing the thiophene-pyridine linkage, future research should aim to develop more efficient, sustainable, and versatile synthetic strategies. evitachem.com
Potential Research Avenues:
Alternative Cross-Coupling Reactions: Investigation into other palladium-catalyzed reactions like Stille, Heck, or Sonogashira couplings could offer alternative routes with different substrate scopes and functional group tolerances.
C-H Activation Strategies: Direct C-H arylation would be a highly atom-economical approach, avoiding the need to pre-functionalize one of the heterocyclic rings (e.g., as a boronic acid or halide), thus streamlining the synthesis.
Novel Heterocyclic Ring Construction: Rather than coupling two pre-existing rings, research into domino or multi-component reactions that construct the substituted pyridine (B92270) or thiophene (B33073) ring system in a single cascade could provide rapid access to a diverse range of analogues. acs.org
Flow Chemistry and High-Throughput Synthesis: Adapting existing syntheses to flow chemistry setups could enable safer, more scalable, and automated production. rug.nl This could be combined with high-throughput techniques to rapidly generate libraries of derivatives for screening purposes. rug.nl
Advanced Spectroscopic and Structural Investigations
A comprehensive understanding of the compound's three-dimensional structure and electronic properties is crucial. Future work should move beyond routine characterization to employ advanced analytical techniques.
Proposed Investigations:
Solid-State Analysis: Single-crystal X-ray crystallography should be pursued to definitively determine the solid-state conformation, including the dihedral angle between the thiophene and pyridine rings, and to analyze intermolecular interactions like hydrogen bonding.
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are used for basic characterization, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals, which is critical for verifying the structure of more complex derivatives.
Solvatochromic Studies: Investigating the UV-Visible absorption and fluorescence emission spectra in a range of solvents with varying polarities can provide insights into the nature of the intramolecular charge transfer (ICT) characteristics of the molecule and the dipole moment change between the ground and excited states. elsevierpure.com
Deeper Computational and Theoretical Insights
Computational chemistry offers a powerful lens to probe molecular properties that are difficult to measure experimentally. nih.gov Future studies should leverage sophisticated theoretical models to build a predictive understanding of the compound's behavior.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict NMR and vibrational spectra for comparison with experimental data, and calculate electronic properties. researchgate.netacs.org
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack and provide insights into the compound's electronic transitions and reactivity. acs.org
Advanced Wavefunction Analysis: Techniques like Natural Bond Orbital (NBO) analysis can elucidate charge distribution, hybridization, and donor-acceptor interactions within the molecule. researchgate.net Further insights into chemical bonding can be gained from the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL). researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules over time.
| Research Area | Proposed Technique/Method | Objective |
|---|---|---|
| Novel Synthesis | Direct C-H Arylation | Improve atom economy and reduce synthetic steps. |
| Structural Analysis | Single-Crystal X-ray Crystallography | Determine precise 3D structure and intermolecular packing. |
| Computational Insights | DFT and FMO Analysis | Predict reactivity, electronic properties, and spectroscopic data. researchgate.netacs.org |
| Reaction Mechanisms | Kinetic Studies & Isotopic Labeling | Elucidate the pathways of new synthetic and derivatization reactions. |
| SAR Studies | Combinatorial Synthesis & Biological Screening | Map the pharmacophore and understand structure-function relationships. acs.orgacs.org |
| Non-Medicinal Applications | Thin-Film Fabrication & Electrochemical Testing | Evaluate potential in organic electronics and as a corrosion inhibitor. |
Elucidation of Novel Reaction Mechanisms
The reactivity of 5-(Thiophen-2-yl)pyridin-3-amine is dictated by its constituent rings and the primary amine group. evitachem.com A thorough investigation into its chemical transformations is warranted.
Areas for Mechanistic Study:
Functional Group Transformations: Detailed mechanistic studies of reactions such as the oxidation of the sulfur atom in the thiophene ring, the reduction of the pyridine ring to a piperidine, or nucleophilic/electrophilic aromatic substitution on either ring are needed. smolecule.com
Amine Group Reactivity: The nucleophilicity of the amino group allows for a wide range of derivatization reactions (e.g., acylation, alkylation, diazotization). evitachem.com Understanding the mechanisms of these reactions is key to controlling product formation.
Domino Reaction Pathways: For any novel multi-component or domino reactions developed (as suggested in 8.1), detailed mechanistic investigations using techniques like intermediate trapping, isotopic labeling, and computational modeling would be essential to understand the reaction cascade. acs.org
Expanding Structure-Activity Relationship Studies for Mechanistic Understanding
The core scaffold of this compound is an ideal starting point for structure-activity relationship (SAR) studies, particularly in medicinal chemistry. ontosight.ai Future research should involve the systematic synthesis and biological evaluation of a library of derivatives to understand how structural modifications influence activity. acs.orgacs.org
Systematic SAR Exploration Plan:
Modification of the Amino Group: Synthesize a series of amides, sulfonamides, and secondary/tertiary amines to probe the importance of the hydrogen bond donating and accepting capabilities of this group.
Substitution on the Pyridine Ring: Introduce various electron-donating and electron-withdrawing substituents at the available positions (C2, C4, C6) of the pyridine ring to modulate its electronic properties and steric profile.
Substitution on the Thiophene Ring: Place substituents on the thiophene ring (positions C3', C4', C5') to explore how this influences binding affinity and metabolic stability.
By correlating the structural changes in these new analogues with their performance in relevant biological assays (e.g., kinase inhibition, antimicrobial activity), a detailed pharmacophore model can be constructed. tandfonline.com This will provide a mechanistic understanding of how the molecule interacts with biological targets and guide the design of more potent and selective compounds. acs.org
Identification of Emerging Non-Medicinal Applications
The unique electronic properties of this conjugated heterocyclic system suggest its utility beyond the realm of medicinal chemistry. evitachem.com
Potential Non-Medicinal Fields:
Materials Science: The π-conjugated system makes this compound and its derivatives potential building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and other organic electronic devices.
Coordination Chemistry: The nitrogen atom of the pyridine ring and the sulfur of the thiophene ring can act as coordination sites for metal ions. This suggests potential applications as ligands in catalysis or for the development of novel metal-organic frameworks (MOFs).
Corrosion Inhibition: Many organic compounds containing nitrogen and sulfur heteroatoms are effective corrosion inhibitors for metals. The potential of this compound in this capacity could be explored.
Dye Industry: The extended conjugation in derivatives of this compound could lead to chromophoric properties, making them candidates for use as specialty dyes or functional colorants. mdpi.com
Q & A
Basic: What synthetic methodologies are effective for preparing 5-(Thiophen-2-yl)pyridin-3-amine?
A multi-step approach inspired by the Gewald reaction can be adapted for synthesis. For example:
Knoevenagel Condensation : React a thiophene derivative (e.g., 2-thiophenecarboxaldehyde) with a nitrile-containing compound to form an intermediate like 2-(1-arylvinyl)malononitrile.
Cyclization : Use NaHCO₃ to deprotonate the intermediate, followed by sulfur incorporation (e.g., S₈) to form a thiophene ring.
Amine Functionalization : Couple the thiophene intermediate with a pyridine derivative under mild conditions (e.g., THF solvent, room temperature) to introduce the pyridin-3-amine group .
Key Considerations : Optimize reaction time and temperature to minimize side products.
Basic: How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C-NMR : Confirm aromatic proton environments and carbon backbone. For example, NH₂ groups typically appear as broad singlets near δ 5–6 ppm in DMSO-d₆ .
- IR Spectroscopy : Detect NH₂ (stretching ~3300–3500 cm⁻¹) and C=N (stretching ~1600 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular weight (MW = 190.24 g/mol) via high-resolution MS .
Basic: What are the primary research applications of this compound?
- Drug Discovery : As a heterocyclic scaffold for kinase inhibitors or antimicrobial agents due to thiophene-pyridine synergy .
- Materials Science : In organic electronics (e.g., semiconductors) owing to π-conjugation between thiophene and pyridine .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX Suite : Use SHELXL for small-molecule refinement. Key steps:
- Challenge : Twinning or disorder in the thiophene ring may require specialized constraints .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Modify the pyridine (e.g., introduce CF₃, Cl, or Br) or thiophene (e.g., alkyl/aryl groups) to probe electronic effects.
- Biological Assays : Test fungicidal activity (analogous to fluazinam derivatives) or receptor-binding affinity .
- Computational Pre-Screening : Use DFT to predict electronic properties (e.g., HOMO/LUMO) and correlate with experimental bioactivity .
Advanced: How to address contradictions in synthetic yield or purity?
- Root-Cause Analysis :
- Case Study : Lower yields in step 3 may arise from moisture sensitivity; employ anhydrous THF and inert atmosphere .
Advanced: What computational tools predict the compound’s reactivity or stability?
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Software : Gaussian or ORCA for energy minimization; VMD for visualization.
Advanced: How to analyze trace impurities in bulk samples?
- Chromatographic Methods :
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
- GC-MS : Detect volatile by-products (e.g., residual solvents or degradation compounds).
- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
